N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 4-oxo-3H-phthalazin-1-ylmethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluoro-benzoic acid
Uniqueness
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-2-5-9-16(12)24-11-17(22)19-10-15-13-7-3-4-8-14(13)18(23)21-20-15/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRZRDQOCIMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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